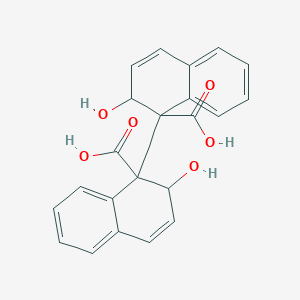
1,1'-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features two naphthalene rings connected by a methylene bridge, with each ring bearing a hydroxyl group and a carboxylic acid group. Its structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) typically involves the condensation of 2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure the reaction proceeds efficiently.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the condensation reaction.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) follows similar principles but on a larger scale. The process involves:
Reactant Purity: Using high-purity reactants to ensure the quality of the final product.
Reactor Design: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis(2-hydroxy-3-naphthoic acid): Similar structure but with different substitution patterns.
2,2’-Methylenebis(4-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid): Different position of hydroxyl and carboxylic acid groups.
Uniqueness
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
681811-95-0 |
|---|---|
Fórmula molecular |
C23H20O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-[(1-carboxy-2-hydroxy-2H-naphthalen-1-yl)methyl]-2-hydroxy-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H20O6/c24-18-11-9-14-5-1-3-7-16(14)22(18,20(26)27)13-23(21(28)29)17-8-4-2-6-15(17)10-12-19(23)25/h1-12,18-19,24-25H,13H2,(H,26,27)(H,28,29) |
Clave InChI |
OUFUAQXCSKICMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(C2(CC3(C(C=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


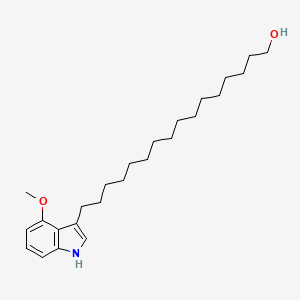
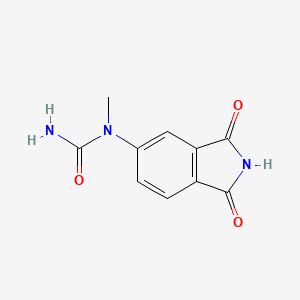
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
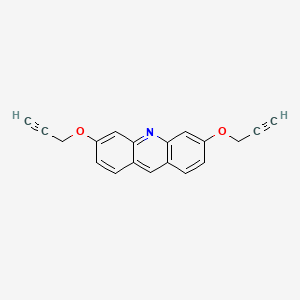
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
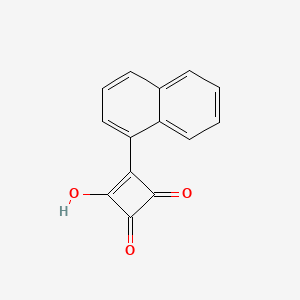
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)

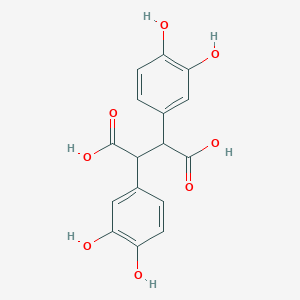

![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
